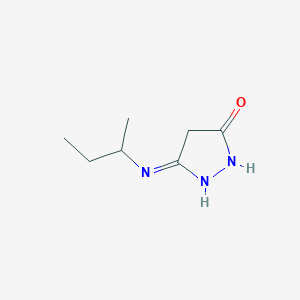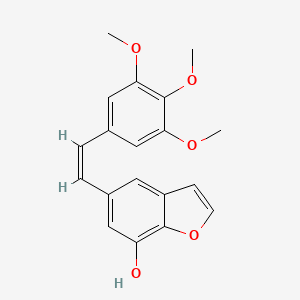![molecular formula C25H32BrOP B12891891 (2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)
(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is an organophosphorus compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a biphenyl backbone substituted with a bromo and methoxy group, and a dicyclohexylphosphine moiety. It is primarily used as a ligand in various catalytic processes, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine typically involves the following steps:
Bromination: The starting material, 6-methoxy-[1,1’-biphenyl]-2-yl, undergoes bromination to introduce the bromo group at the 2’ position.
Phosphination: The brominated intermediate is then reacted with dicyclohexylphosphine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine undergoes various types of reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The phosphine moiety can undergo oxidation to form phosphine oxides.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions due to its ability to stabilize palladium intermediates.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts, boronic acids, and bases such as potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
(2’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes, including cross-coupling reactions.
Biology: Investigated for its potential role in protein-ligand interactions and its effects on protein folding.
Medicine: Explored for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the synthesis of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which (2’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine exerts its effects is primarily through its role as a ligand in catalytic processes. It stabilizes metal intermediates, facilitating various reactions such as cross-coupling. The molecular targets include palladium complexes, and the pathways involved are typically related to the catalytic cycle of the specific reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dicyclohexylphosphino)biphenyl
- 2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl
Comparison
Compared to similar compounds, (2’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is unique due to the presence of both bromo and methoxy groups on the biphenyl backbone. This unique structure imparts distinct electronic and steric properties, making it particularly effective in stabilizing metal intermediates in catalytic processes.
Propiedades
Fórmula molecular |
C25H32BrOP |
|---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
[2-(2-bromophenyl)-3-methoxyphenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C25H32BrOP/c1-27-23-17-10-18-24(25(23)21-15-8-9-16-22(21)26)28(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h8-10,15-20H,2-7,11-14H2,1H3 |
Clave InChI |
AEWMYOOHENERGT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole](/img/structure/B12891825.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12891827.png)
![1-[4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-YL]ethan-1-one](/img/structure/B12891835.png)


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12891861.png)
![2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol](/img/structure/B12891873.png)
![2-(Bromomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12891875.png)
![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)


![N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12891901.png)

